Methyl thioacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

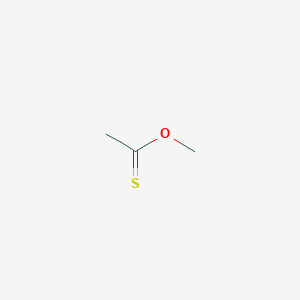

O-methyl ethanethioate is a thionoester.

科学研究应用

Applications in Food Science

Flavoring Agent : Methyl thioacetate is widely used as a flavoring agent due to its characteristic sulfurous aroma. It contributes to the flavor profiles of various foods such as onions, garlic, and radishes. Its application in the food industry is supported by its detection in several food products, including coffee and dairy .

Aroma-Active Component : In studies focusing on aroma-active compounds in food, this compound has been identified as one of the most potent contributors to the aroma of certain foods. Its presence can significantly enhance the sensory qualities of food products .

Chemical Synthesis and Environmental Research

Thioester Synthesis : this compound plays a crucial role in chemical synthesis as a building block for more complex molecules. Its synthesis from carbon monoxide and methanethiol represents a novel approach to producing thioesters via geoelectrochemical processes. This method demonstrates potential for CO2 fixation and sustainable chemical production .

Biomarker Research : The compound has been investigated as a potential biomarker for dietary intake. Its detection in various foods allows researchers to explore its role in nutrition and metabolism, potentially aiding in dietary studies .

Case Study 1: Aroma-Active Components in Food

A study analyzed 23 aroma-active compounds in different culinary applications, identifying this compound as a significant contributor to the overall aroma profile. The research utilized gas chromatography-olfactometry (GC-O) to determine the potency of various compounds, highlighting this compound's low odor threshold and its impact on flavor perception .

Case Study 2: Sustainable Chemical Production

Research focused on synthesizing this compound through environmentally friendly methods has shown promising results. The electrochemical reduction of CO2 in the presence of methanethiol resulted in yields up to 35%, demonstrating an efficient pathway for producing this compound while addressing environmental concerns related to carbon emissions .

Data Tables

| Application Area | Details |

|---|---|

| Food Science | Flavoring agent; enhances aroma profiles in foods like onion and garlic |

| Chemical Synthesis | Building block for complex organic synthesis; produced via CO fixation |

| Environmental Research | Potential biomarker for dietary studies; aids in understanding metabolism |

| Case Study | Findings |

|---|---|

| Aroma Analysis | This compound identified as a key aroma-active compound |

| Sustainable Production | Efficient synthesis method yielding high amounts of this compound |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for methyl thioacetate, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic substitution or esterification. For example, α,β-unsaturated esters can react with thioacetate precursors in acidic media to yield thioacetates . Amberlyst® resins functionalized with thioacetate groups are also employed for efficient synthesis under mild conditions, enabling high yields and simplified purification . Optimization involves controlling stoichiometry, temperature (e.g., 25–50°C), and catalyst selection (e.g., Brønsted acids). Purity (>95%) is confirmed via GC analysis .

Q. Which analytical techniques are critical for characterizing this compound in research settings?

Key methods include:

- NMR spectroscopy : Tracks reaction progress (e.g., disappearance of protonated thioacetate signals at δ 3.1–3.3 ppm) .

- GC-MS : Quantifies volatile sulfur compounds (VSCs) like this compound in fermentation studies .

- Computational modeling : Ab-initio calculations predict acidity (pKa ~4.8) and conformational stability (syn isomer) .

- UV-Vis spectroscopy : Monitors photophysical properties in molecular electronics applications .

Q. How should this compound be handled to ensure stability and reproducibility in experiments?

Store at 2–8°C in airtight, amber vials to prevent oxidation. Use inert atmospheres (N₂/Ar) during reactions to minimize degradation. Purity (>95% by GC) is critical for reproducible kinetics; impurities can alter reaction pathways .

Q. What role does this compound play in yeast fermentation studies?

In synthetic grape juice fermentations, this compound is a key VSC, with concentrations varying 10–1000 µg/L across yeast strains. Model systems correlate well with real grape juice data, making it a proxy for studying sulfur metabolism in Saccharomyces cerevisiae .

Advanced Research Questions

Q. How does this compound enhance conductance in single-molecule electronic junctions?

As an anchor group in norbornadiene-based molecular switches, this compound increases electron transmission efficiency (conductance ~10⁴ GΩ) compared to methyl thioether. This is attributed to stronger Au–S bonding and reduced energy barriers, validated by DFT simulations . However, junction stability decreases over cycles, necessitating co-functionalization with tert-butyl groups for balance .

Q. What is this compound’s significance in prebiotic chemistry and the iron-sulfur world hypothesis?

Under hydrothermal vent conditions, this compound acts as a precursor to acetyl-CoA via phosphorylation. It forms thioacetate, which reacts with phosphate to generate acetyl phosphate—a precursor for ATP and ribose phosphorylation . This supports its role in primordial metabolic pathways.

Q. How do computational studies explain this compound’s acidity compared to carbonyl analogs?

Ab-initio calculations reveal a lower gas-phase acidity (ΔG°acid ≈ 340 kcal/mol) than methyl acetate due to sulfur’s polarizability. The syn (Z) conformation stabilizes the deprotonated form, with local softness (σ) values indicating nucleophilic reactivity at the α-carbon .

Q. What mechanisms govern this compound’s cleavage in superacidic media?

In 4:1 FSO₃H-SbF₅, protonation at the sulfur atom initiates acyl-oxygen cleavage (k = 1.2×10⁻³ s⁻¹ at 5.5°C). This contrasts with alkyl cleavage in sterically hindered derivatives (e.g., tert-butyl thioacetate), where slower rates (k = 3.8×10⁻⁴ s⁻¹) suggest transition-state destabilization .

Q. How can researchers reconcile discrepancies in this compound production across yeast strains?

Strain-specific variations in VSC levels (e.g., 10–1000 µg/L) arise from differences in MET17 gene expression and sulfur assimilation. Normalizing data to cell density and using synthetic grape juice controls reduce variability .

Q. What strategies improve thioacetate deprotection in Ru(II) complex synthesis?

Hydrazine-mediated deprotection (5 mM, 25°C, 1 hr) efficiently converts thioacetate to free thiols for Ru(bpy)₂ complexation. Amberlyst® resins enable reversible thiol protection, minimizing side reactions .

Q. Methodological Considerations

- Data Interpretation : Compare experimental VSC levels with computational predictions (e.g., COSMO-RS models) to validate fermentation hypotheses .

- Controlled Experiments : Use isotopic labeling (¹³C-methyl groups) to trace reaction pathways in mechanistic studies .

- Ethical Compliance : Disclose synthetic protocols and computational parameters fully to ensure reproducibility .

属性

CAS 编号 |

21119-13-1 |

|---|---|

分子式 |

C3H6OS |

分子量 |

90.15 g/mol |

IUPAC 名称 |

O-methyl ethanethioate |

InChI |

InChI=1S/C3H6OS/c1-3(5)4-2/h1-2H3 |

InChI 键 |

DTOZRCOCJVVION-UHFFFAOYSA-N |

SMILES |

CC(=S)OC |

规范 SMILES |

CC(=S)OC |

同义词 |

methyl thioacetate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。